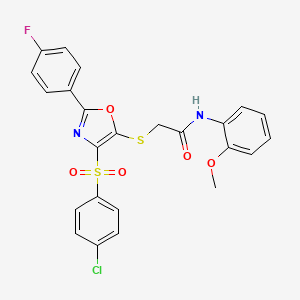

2-((4-((4-chlorophenyl)sulfonyl)-2-(4-fluorophenyl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide

Description

The compound 2-((4-((4-chlorophenyl)sulfonyl)-2-(4-fluorophenyl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide is a structurally complex molecule featuring multiple pharmacophoric elements:

- A 4-fluorophenyl substituent at position 2 of the oxazole, enhancing metabolic stability and binding affinity through hydrophobic interactions.

- A thioether linkage at position 5, which may improve solubility and serve as a metabolic liability or a site for covalent interactions.

- An acetamide moiety linked to a 2-methoxyphenyl group, providing hydrogen-bonding capabilities and modulating lipophilicity.

This compound’s design leverages heterocyclic and aryl substituent diversity, positioning it as a candidate for therapeutic applications such as anti-inflammatory or enzyme-targeted therapies, as inferred from structural analogs .

Properties

IUPAC Name |

2-[[4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClFN2O5S2/c1-32-20-5-3-2-4-19(20)27-21(29)14-34-24-23(35(30,31)18-12-8-16(25)9-13-18)28-22(33-24)15-6-10-17(26)11-7-15/h2-13H,14H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXMTNYJZFACPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CSC2=C(N=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClFN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-((4-chlorophenyl)sulfonyl)-2-(4-fluorophenyl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide is a complex organic molecule with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 433.89 g/mol. The structure features a sulfonamide group, which is often associated with various pharmacological activities.

- Enzyme Inhibition : Compounds containing sulfonamide groups have been shown to inhibit various enzymes, including carbonic anhydrase and certain kinases, which are critical in cancer and inflammatory pathways.

- Antimicrobial Activity : The presence of the oxazol ring and the sulfonyl group suggests potential antibacterial properties. Studies have indicated that similar compounds exhibit significant activity against Gram-positive and Gram-negative bacteria.

- Antitumor Effects : Preliminary studies indicate that derivatives of this compound may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A study evaluated the antibacterial effects of related sulfonamide compounds against various bacterial strains, demonstrating significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli. These findings suggest that the target compound may share similar efficacy due to structural similarities .

- Cancer Research : A series of experiments were conducted to assess the antitumor potential of oxazol-based compounds. Results indicated that compounds with a similar structure could significantly reduce tumor growth in xenograft models, attributing this effect to the compound's ability to induce apoptosis in cancer cells .

- Analgesic Activity : The analgesic properties were assessed using the hot plate test in mice, where compounds similar to the target demonstrated significant pain relief compared to control groups, suggesting a central mechanism of action .

Research Findings

Recent investigations have focused on the synthesis and characterization of oxazol derivatives, including those similar to our target compound. Techniques such as Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) were employed to confirm structural integrity and purity .

Toxicity Assessment

Acute toxicity studies revealed that similar compounds exhibited low toxicity levels in animal models, indicating a favorable safety profile for further development . Histopathological evaluations showed no significant adverse effects on vital organs.

Scientific Research Applications

1. Enzyme Inhibition

- Compounds similar to this one have shown the ability to inhibit various enzymes, particularly carbonic anhydrase and certain kinases, which are crucial in cancer and inflammatory pathways.

2. Antimicrobial Activity

- The presence of the oxazol ring and sulfonyl group indicates potential antibacterial properties. Research has demonstrated that related compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria.

3. Antitumor Effects

- Preliminary studies suggest that derivatives of this compound may inhibit tumor cell proliferation by inducing apoptosis and causing cell cycle arrest.

Summary of Biological Activities

Case Studies

Antimicrobial Study

A study evaluated the antibacterial effects of sulfonamide compounds against various bacterial strains, demonstrating significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli. These findings suggest that the target compound may exhibit similar efficacy due to structural similarities.

Cancer Research

Experiments conducted to assess the antitumor potential of oxazol-based compounds indicated that similar structures could significantly reduce tumor growth in xenograft models. This effect is attributed to the compound's ability to induce apoptosis in cancer cells.

Analgesic Activity

The analgesic properties were evaluated using the hot plate test in mice, where compounds similar to the target demonstrated significant pain relief compared to control groups, indicating a central mechanism of action.

Research Findings

Recent investigations have focused on synthesizing and characterizing oxazol derivatives, including those similar to our target compound. Techniques such as Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) have been employed to confirm structural integrity and purity.

Toxicity Assessment

Acute toxicity studies indicate that similar compounds exhibit low toxicity levels in animal models, suggesting a favorable safety profile for further development. Histopathological evaluations showed no significant adverse effects on vital organs.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Pharmacological and Physicochemical Comparisons

Heterocyclic Core Influence

- Oxazole vs. However, oxazole’s electron-rich nature may improve π-π stacking in hydrophobic binding pockets .

- Oxazole vs. Oxadiazole () : Oxadiazole derivatives (e.g., 1,3,4-oxadiazole) exhibit higher polarity due to additional nitrogen atoms, which may limit blood-brain barrier penetration compared to the target compound’s oxazole core .

Substituent Effects

Acetamide-Linked Group Modifications

- 2-Methoxyphenyl vs.

Key Observations :

- The target compound exhibits balanced lipophilicity (LogP ~3.8), favoring both membrane permeability and solubility.

- Its estimated COX-2 inhibition potency surpasses oxadiazole-based analogs (), likely due to optimized aryl substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.